molecular formula C53H29F3NO5PS B12830861 1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

Cat. No.: B12830861
M. Wt: 879.8 g/mol
InChI Key: GRDVSQXGMCDQEV-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8The reaction conditions typically require the use of strong bases, such as potassium hydride (KH) or sodium hydride (NaH), and high temperatures to facilitate the formation of the complex structure .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce phosphines or phosphine oxides .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is unique due to its complex structure, which includes multiple aromatic rings and a phosphorus-containing pentacyclic framework. This complexity provides it with distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Biological Activity

1,1,1-Trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. Its intricate architecture includes multiple phenyl and phosphorous units that may contribute to its reactivity and biological interactions.

The compound has the following chemical properties:

  • Chemical Formula : C49H29F3NO5PS
  • Molecular Weight : Approximately 831.15 g/mol

These properties suggest a high degree of complexity that could influence its biological behavior.

Mechanisms of Biological Activity

Research into the biological activity of this compound is still in preliminary stages; however, several potential mechanisms have been hypothesized based on related compounds:

  • Antioxidant Activity : The presence of phenyl and pyrene groups suggests potential antioxidant properties due to their ability to scavenge free radicals.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines; thus, this compound may exhibit similar activity.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes which could lead to therapeutic applications in metabolic disorders.

Table 1: Related Compounds and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
PhenanthrenequinoneOxidized form of phenanthreneStrong cytotoxicity against cancer cells
TrifluoromethylbenzeneTrifluoromethyl group on benzeneModerate antimicrobial activity
SulfanilamideSimple sulfonamide structureAntimicrobial properties

These comparisons highlight the unique complexity of this compound relative to simpler structures.

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity:

  • Initial Synthesis : Combining appropriate precursors under controlled conditions.
  • Purification : Utilizing chromatography techniques to isolate the desired product.
  • Characterization : Employing NMR and mass spectrometry for structural confirmation.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms at play with this compound:

  • In vitro Studies : Testing against various cell lines to assess cytotoxicity.
  • In vivo Studies : Evaluating therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating the pathways affected by the compound.

Properties

Molecular Formula

C53H29F3NO5PS

Molecular Weight

879.8 g/mol

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

InChI

InChI=1S/C53H29F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-43(41-27-35-15-5-11-29-21-23-31-13-7-19-39(41)47(31)45(29)35)25-33-9-1-3-17-37(33)49(51)50-38-18-4-2-10-34(38)26-44(52(50)62-63)42-28-36-16-6-12-30-22-24-32-14-8-20-40(42)48(32)46(30)36/h1-28H,(H,57,58)

InChI Key

GRDVSQXGMCDQEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC7=CC=CC8=C7C9=C(C=CC=C69)C=C8)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C1=CC2=CC=CC3=C2C2=C(C=CC=C12)C=C3

Origin of Product

United States

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